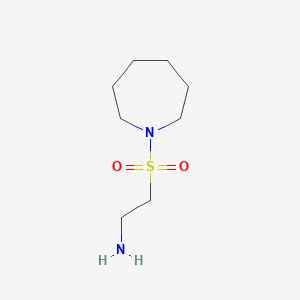

2-(Azepan-1-ylsulfonyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(Azepan-1-ylsulfonyl)ethanamine is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of 2-(Azepan-1-ylsulfonyl)ethanamine. The first paper describes the synthesis of 2-(4-azulenyl)ethanamine derivatives, which are nonbenzenoid analogs of biologically active amines . The second paper discusses a one-pot synthesis method for constructing methylene azabicyclo[3.1.0]hexane derivatives, which could potentially be adapted for synthesizing azepan derivatives .

Synthesis Analysis

The synthesis of 2-(4-azulenyl)ethanamine derivatives is achieved through the reaction of methyleneammonium salts with various sodium azulenide derivatives . Although this method does not directly apply to the synthesis of 2-(Azepan-1-ylsulfonyl)ethanamine, it provides insight into the type of reactions that might be used for synthesizing structurally related compounds. The second paper presents a one-pot synthesis approach for cyclopropanes, which involves a formal sequential [1+2]- and [2+3]-annulation of prop-2-ynylsulfonium salts with tosylaminomethyl enones . This method could potentially be modified to include azepan rings in the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of the compounds in the first paper is characterized by UV, IR, 1H NMR, 13C NMR, and MS data . These techniques are essential for determining the structure of organic compounds and could be applied to analyze the molecular structure of 2-(Azepan-1-ylsulfonyl)ethanamine. The second paper does not provide detailed structural analysis but focuses on the synthesis of the methylene azabicyclo[3.1.0]hexane derivatives .

Chemical Reactions Analysis

The first paper mentions that the enzyme activity of the synthesized 2-(4-azulenyl)ethanamine derivatives was investigated, showing negligible effects on prostaglandin 15-hydroxydehydrogenase and considerable inhibition to cyclic AMP-phosphodiesterase . This suggests that the compounds could be involved in specific biochemical pathways or have potential pharmacological activities. The second paper does not discuss the chemical reactions of the synthesized compounds in biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds in the first paper are characterized by their spectroscopic data, which is crucial for understanding their behavior and potential applications . The second paper does not provide information on the physical and chemical properties of the synthesized cyclopropanes .

Scientific Research Applications

Synthesis and Chemical Properties

Azepane derivatives, including "2-(Azepan-1-ylsulfonyl)ethanamine," have been the subject of extensive research due to their presence in biologically active molecules and their potential as intermediates in organic synthesis. For instance, the development of novel synthetic routes to construct azepane and related heterocyclic rings has been reported, demonstrating the versatility of these compounds in chemical synthesis. One study highlights a new strategy to synthesize 2,3-dihydro-1H-azepine derivatives, showcasing the method's efficiency and scalability under mild conditions, which could be relevant for synthesizing "2-(Azepan-1-ylsulfonyl)ethanamine" derivatives (Wenju Zhu et al., 2015). Additionally, azepanes have been synthesized through chemoenzymatic processes, indicating their potential for producing enantioenriched derivatives for pharmaceutical applications (Wojciech Zawodny et al., 2018).

Biological Applications and Therapeutic Potential

Research has also explored the therapeutic potential of azepane derivatives. For example, a study on angiotensin-converting enzyme 2 (ACE2) inhibitors identified N-(2-aminoethyl)-1 aziridine-ethanamine as a novel inhibitor with potential implications for controlling cardiovascular diseases and SARS outbreaks, suggesting that similar azepane derivatives could have significant therapeutic value (M. Huentelman et al., 2004). Another domain of application is in the development of Schiff base complexes for corrosion inhibition, indicating the versatility of azepane derivatives beyond biomedicine into materials science (Mriganka Das et al., 2017).

Molecular and Material Science Applications

Azepane derivatives have also found applications in molecular and material science. For instance, the hydrogen-bonding patterns and structural analysis of enaminones including azepan-2-ylidene analogues provide insights into their potential applications in designing molecular materials with specific interaction capabilities (James L. Balderson et al., 2007). Additionally, the study of natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of azepane derivatives opens up new avenues for their application in optical materials and devices (Y. Ulaş, 2020).

Safety And Hazards

properties

IUPAC Name |

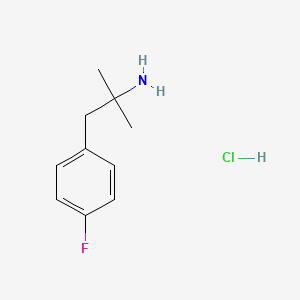

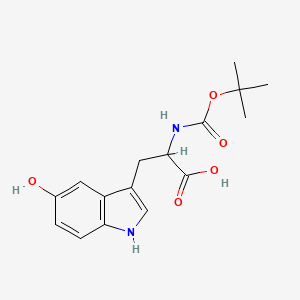

2-(azepan-1-ylsulfonyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c9-5-8-13(11,12)10-6-3-1-2-4-7-10/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQMYTVRCBDREG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-ylsulfonyl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)